Cannabicyclolic acid

Description

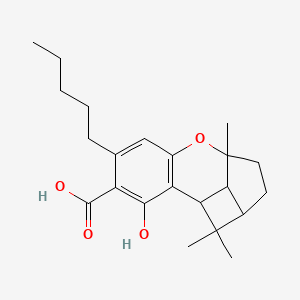

Cannabicyclolic acid (CBLA), systematically named 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, is a rare, non-psychoactive cannabinoid acid found in trace amounts in Cannabis sativa. It serves as the acidic precursor to cannabicyclol (CBL), forming through photochemical or thermal cyclization of cannabichromenic acid (CBCA) . Structurally, CBLA features a cyclobutane ring fused to a benzochromene scaffold, with a carboxylic acid group at position C7 and a pentyl side chain at C6 . Its molecular formula is C₂₂H₃₀O₄ (exact mass: 358.47 g/mol), though discrepancies exist in literature (e.g., C₁₅H₂₂O₄ in one source, likely a typographical error) . CBLA is notable for its stability under heat, resisting decarboxylation to CBL more robustly than other acidic cannabinoids like THCA or CBDA .

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

3-hydroxy-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-12-11-14-16(19(23)15(12)20(24)25)18-17-13(21(18,2)3)9-10-22(17,4)26-14/h11,13,17-18,23H,5-10H2,1-4H3,(H,24,25) |

InChI Key |

JVOHLEIRDMVLHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=C(C3C4C(C3(C)C)CCC4(O2)C)C(=C1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Biosynthetic and Natural Occurrence Pathways

CBLA is primarily a degradation or cyclization product derived from other cannabinoids such as cannabidiol (CBD) or cannabichromenic acid (CBCA). In Cannabis plants, CBLA forms through enzymatic or acid-catalyzed intramolecular cyclization and oxidation reactions involving precursor cannabinoids.

Acid-Catalyzed Intramolecular Cyclization of Cannabidiol

- Mechanism: Cannabidiol undergoes acid-catalyzed intramolecular cyclization where a phenolic hydroxyl group attacks an alkene or other reactive site within the molecule, forming the characteristic bicyclic or tricyclic structures of cannabinoids including CBLA.

- Catalysts Used: Lewis acids such as boron trifluoride etherate (BF3·OEt2), titanium tetrachloride (TiCl4), and protic acids like p-toluenesulfonic acid (pTSA) or camphorsulfonic acid (CSA) have been tested.

- Reaction Conditions: Solvent choice (e.g., dichloromethane, toluene, hexane) and temperature critically influence product distribution and yield. Lower temperatures favor kinetic products, while higher temperatures lead to thermodynamically stable isomers.

Synthetic Organic Routes

- Stepwise Synthesis: Starting from substituted benzoic acid derivatives and cyclohexanedione analogs, multi-step synthesis involving condensation, cyclization, and functional group transformations can yield cannabinoid-like structures.

- Example: Condensation of 4,2-dimethylbromobenzoic acid with ethoxide and copper acetate yields intermediate dibenzopyrones. Subsequent heating with sulfur and reaction with methylmagnesium iodide produces cannabinol derivatives structurally related to CBLA.

- Yield and Purification: Yields vary depending on reaction conditions, with reported yields around 34-78% for intermediates and up to 75% for final cannabinoid analogs. Purification is typically achieved by recrystallization and chromatographic methods.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Formation Pathways

CBLA is not a primary cannabinoid but forms through environmental interactions. Its synthesis involves photochemical reactions or thermal decomposition of cannabichromenic acid (CBCA).

-

Photochemical Conversion : Exposure to ultraviolet (UV) light triggers the degradation of CBCA into CBLA . This reaction is critical, as CBLA is not naturally abundant in cannabis but arises under specific storage conditions (e.g., early harvest or light exposure) .

-

Thermal Stability : Unlike most cannabinoid acids (e.g., THCA, CBDA), CBLA exhibits resistance to decarboxylation. Heating typically converts acidic cannabinoids to their neutral forms (e.g., THCA → THC), but CBLA remains stable, yielding only trace amounts of cannabicyclol (CBL) .

Structural and Stability Analysis

CBLA’s molecular formula is C₂₂H₃₀O₄ (molecular weight: 358.5 g/mol) . Its structure includes a fused oxabicyclic ring system, contributing to its heat resistance.

Environmental Influences

CBLA’s formation is highly dependent on external factors:

-

Light Exposure : UV irradiation of CBCA leads to CBLA synthesis, a process observed in stored cannabis materials .

-

Temperature Variations : While CBLA is heat-resistant, prolonged exposure may induce minor decarboxylation to CBL .

Analytical Considerations

CBLA’s chemical properties make it challenging to isolate and quantify:

-

Detection Methods : Gas chromatography (GC) and liquid chromatography (LC) are employed, often requiring certified reference materials for accuracy .

-

Applications : Used in cannabis testing for potency and impurity profiling .

Research Limitations

Despite its unique stability, CBLA’s reactivity is understudied due to its rarity in natural cannabis. Current research focuses on its potential synergy with other cannabinoids (e.g., entourage effects) , though direct mechanistic data remain limited.

References PubChem CID 71437560 (2025). Love The Plant (2020). Cilicon (2024). Verilife (2023). Sigma-Aldrich (2025). New Phase Blends (2023).

Scientific Research Applications

Cannabicyclolic acid (CBLA), also known as 1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, is a rare cannabinoid found in trace amounts in certain strains of Cannabis sativa . Research on CBLA is not as extensive as that of other cannabinoids like CBD or THC . However, preliminary studies suggest that CBLA has potential therapeutic benefits, including anti-inflammatory, neuroprotective, antioxidant, and anticancer properties .

Scientific Research Applications

Cannabinomics: The study of Cannabis metabolomics, or cannabinomics, can be applied to the taxonomy of Cannabis varieties in chemovars . It can also be used in the discovery and assessment of new Cannabis-based sources of bioactivity in medicine, the development of new food products, and the optimization of its cultivation, aiming for improvements in yield and potency . The application of Cannabinomics could greatly assist the sector via the mapping of the metabolomes of the existing genotypes and their classification into the corresponding chemovars .

Potential Therapeutic Benefits: Although research is limited, CBLA demonstrates potential therapeutic applications .

- Anti-inflammatory Properties: CBLA may have anti-inflammatory properties, making it a potential candidate for managing inflammation-related conditions such as arthritis, inflammatory bowel disease, or even chronic pain .

- Neuroprotective Effects: CBLA may have neuroprotective properties, meaning it could potentially offer protection to nerve cells and support brain health, which could have implications for conditions such as neurodegenerative diseases like Alzheimer’s or Parkinson’s .

- Antioxidant Activity: CBLA exhibits strong antioxidant activity, which is crucial for overall health .

- Anti-cancer Properties: Studies have indicated that CBLA exhibits cytotoxic effects on various cancer cell lines, inhibiting their growth and triggering apoptosis or programmed cell death .

COVID-19 Research: In silico studies have shown that CBLA, along with cannabinol, cannabinolic acid, and cannabichromanon, could be incorporated into pharmaceutical dosage forms to alleviate COVID-19 infection .

Pain Management: Studies conducted on animal models demonstrated CBLA’s ability to reduce pain sensitivity and alleviate neuropathic pain, offering a potential alternative therapy for individuals suffering from chronic pain .

Data Table

Case Studies

There is a lack of well-documented case studies regarding CBLA . Research is still in its early stages, and the limited availability of CBLA has contributed to the scarcity of comprehensive studies on its properties and potential applications .

Limitations

Mechanism of Action

CBLA does not directly interact with the endocannabinoid system by binding to cannabinoid receptors 1 or 2 (CB1 or CB2). Instead, it may engage in synergistic effects by binding with other cannabinoids, terpenes, and flavonoids, promoting entourage effects . The exact molecular targets and pathways involved in CBLA’s mechanism of action are still under investigation, and more research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

CBLA belongs to the cannabinoid acid family, sharing a carboxyl group with compounds like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). Key distinctions include:

- CBL vs. CBLA : CBLA is the carboxylated precursor to CBL. Unlike THCA→THC, CBLA→CBL conversion is inefficient due to CBLA’s structural rigidity .

- CBCA vs. CBLA : Both derive from CBCA, but CBLA forms via photocyclization, whereas CBCA typically decarboxylates to CBC .

- THCA vs. CBLA : THCA readily decarboxylates to psychoactive THC, while CBLA’s stability limits its conversion to CBL, reducing its pharmacological relevance .

Analytical Challenges

Quantifying CBLA and related acidic cannabinoids is challenging. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred over gas chromatography (GC) due to the need for derivatization in GC . CBLA’s stability allows easier detection compared to labile acids like CBGA, but sensitivity limitations persist for trace amounts .

Pharmacological Potential

While THC and CBD dominate therapeutic research, CBLA’s anti-inflammatory effects are understudied. Unlike THCA, CBLA lacks evidence for neuroprotection or antiemetic properties . Its stability may render it a biomarker for cannabis aging or processing .

Key Research Findings and Data

Table 1: Physicochemical Properties of CBLA

Table 2: Analytical Methods for CBLA Detection

Notes on Discrepancies and Limitations

Molecular Formula Conflict : erroneously lists CBLA’s formula as C₁₅H₂₂O₄, conflicting with Cayman Chemical’s data (C₂₂H₃₀O₄). The latter aligns with IUPAC naming and should be prioritized .

Misattributed Biosynthetic Pathway: incorrectly states CBLA converts to THC; this is a factual error.

Research Gaps: Most studies focus on major cannabinoids (THC, CBD); CBLA’s bioactivity and metabolic pathways require further validation .

Biological Activity

Cannabicyclolic acid (CBLA), also known as 1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, is a cannabinoid that has garnered attention for its potential therapeutic properties. This article explores the biological activity of CBLA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CBLA is characterized by its unique structure, which includes a cyclobutane ring fused with a benzene moiety. The compound's molecular formula is , and it is known to exhibit various biological activities due to its interaction with cannabinoid receptors and other molecular targets.

-

Cannabinoid Receptor Interaction :

- CBLA interacts with the endocannabinoid system, primarily through the CB1 and CB2 receptors. These receptors are involved in various physiological processes including pain sensation, mood regulation, and immune response.

- Studies indicate that CBLA may modulate the activity of these receptors, influencing neuroprotective and anti-inflammatory pathways.

-

Antiviral Activity :

- Recent research has highlighted the antiviral properties of cannabinoids, including CBLA. It has shown potential against SARS-CoV-2 by inhibiting viral entry and replication in host cells.

- In silico studies demonstrated that CBLA exhibits favorable binding affinities to key viral proteases, suggesting its potential utility in antiviral therapies .

- Anti-inflammatory Effects :

Pharmacokinetics and Toxicity

An evaluation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of CBLA indicates favorable pharmacokinetic profiles. The compound is expected to have good oral bioavailability and low toxicity levels based on current studies .

Table 1: Summary of Biological Activities of this compound

Case Studies

- COVID-19 Therapeutics :

- Chronic Pain Management :

Q & A

What advanced analytical techniques are recommended to resolve the stereochemical complexity of CBLA, and how can data discrepancies be addressed?

Answer:

CBLA’s stereochemical configuration (e.g., (1aS,3aR,8bR,8cR)) requires multi-modal validation. High-field NMR (≥600 MHz) with NOESY/ROESY experiments can confirm spatial arrangements of methyl and hydroxyl groups . X-ray crystallography is definitive but requires high-purity crystalline samples, which may involve solvent screening (e.g., acetonitrile/water gradients) . Discrepancies in stereochemical assignments often arise from insufficient resolution in chiral chromatography (e.g., using Chiralpak IG-U columns) or incomplete nuclear Overhauser effect (NOE) correlations. Cross-validation with synthetic intermediates (e.g., cannabicyclol derivatives) is critical .

How can researchers design experiments to assess CBLA’s thermal stability and its implications for pharmacological studies?

Answer:

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can quantify CBLA’s decomposition temperature and enthalpy changes under controlled heating (e.g., 25–300°C at 10°C/min) . For pharmacokinetic studies, simulate physiological conditions (37°C, pH 7.4) and monitor degradation via HPLC-UV/MS over 72 hours. CBLA’s resistance to decarboxylation (unlike THC/COOH derivatives) suggests stability in vivo, but confirm via LC-MS/MS in plasma matrices . Note that irradiation-derived synthetic routes (as in Shoyama’s method) may introduce photo-degradation byproducts requiring purity checks .

What methodologies address low natural abundance and synthesis challenges for CBLA in structure-activity relationship (SAR) studies?

Answer:

CBLA’s scarcity in Cannabis sativa necessitates synthetic routes. A validated protocol involves:

Precursor isolation : Start with cannabichromenic acid (CBCA) from hemp extracts, purified via preparative HPLC (C18 column, 70% methanol) .

Photocyclization : Irradiate CBCA (λ = 300–400 nm) in ethanol for 24 hours, monitoring cyclobutane ring formation via UV-Vis (λmax shift from 270 nm to 285 nm) .

Enantiomeric purity : Use chiral SFC (supercritical CO2 with 2-propanol modifier) to isolate (±)-CBLA, with enantiomer ratios confirmed by circular dichroism . Challenges include low yields (<5%) and competing dimerization; optimize via inert atmospheres (N2) and radical scavengers (e.g., BHT) .

Which in vitro and in vivo models are appropriate for evaluating CBLA’s anti-inflammatory mechanisms?

Answer:

- In vitro :

- In vivo :

- Murine colitis : Administer CBLA (10 mg/kg, oral) in dextran sulfate sodium (DSS)-treated mice, assessing colon histopathology and myeloperoxidase activity. Compare with dexamethasone controls .

- Metabolic stability : Use liver microsomes to calculate intrinsic clearance (CLint) and predict half-life .

How do solvent polarity and storage conditions impact CBLA’s stability in analytical workflows?

Answer:

CBLA’s stability in solution varies:

- Acetonitrile : Stable for 30 days at 4°C (1000 µg/mL), validated by <5% degradation via HPLC (C18, 220 nm) .

- Aqueous buffers : Rapid hydrolysis at pH >8; use phosphate buffer (pH 6.8) for short-term studies (<24 hours).

- Cryopreservation : Store lyophilized CBLA at -80°C under argon; avoid freeze-thaw cycles to prevent cyclobutane ring strain .

Methodological tip: Include internal standards (e.g., deuterated CBLA) in LC-MS runs to correct for matrix effects .

What computational strategies can predict CBLA’s binding affinity to cannabinoid receptors despite limited experimental data?

Answer:

- Docking studies : Use CB1/CB2 receptor homology models (PDB: 5TGZ, 5ZTY) in AutoDock Vina. Focus on the carboxylic acid group’s interaction with Lys192 (CB1) .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Compare with Δ9-THC to explain CBLA’s non-psychoactivity .

- QSAR : Train models on cannabinoid acid datasets (e.g., logP, polar surface area) to predict off-target effects (e.g., PPARγ modulation) .

How can contradictory reports on CBLA’s antitumor activity be resolved through experimental design?

Answer:

Discrepancies may stem from cell line variability or impurity interference. Mitigate via:

- Cell panel screening : Test CBLA (10–100 µM) across NCI-60 cancer lines, prioritizing prostate (PC-3) and breast (MCF-7) models .

- Apoptosis assays : Use Annexin V/PI flow cytometry with caspase-3/7 activation checks.

- Purity controls : Confirm >95% purity via LC-ELSD and exclude endotoxin contamination (LAL assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.